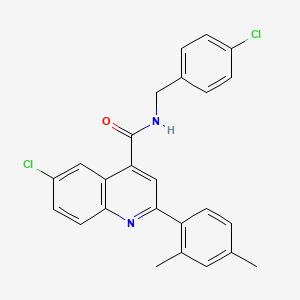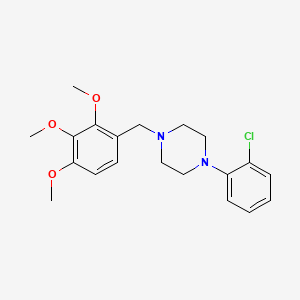
N-(3-chlorobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorobenzylidene)-4-(4-chlorophenyl)-1-piperazinamine, commonly known as Trazodone, is a psychoactive drug that belongs to the class of serotonin receptor antagonists and reuptake inhibitors (SARIs). Trazodone is primarily used as an antidepressant and has also been found to be effective in treating anxiety disorders, insomnia, and chronic pain. In
Mécanisme D'action
Trazodone acts as an antagonist at serotonin 2A and 2C receptors and as an inhibitor of serotonin reuptake. This leads to an increase in the concentration of serotonin in the synaptic cleft, which is associated with an improvement in mood and reduction in anxiety.
Biochemical and Physiological Effects:
Trazodone has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain. Trazodone also modulates the activity of several neurotransmitter systems, including the cholinergic, histaminergic, and adrenergic systems. Additionally, Trazodone has been found to have antioxidant and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Trazodone has several advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and anxiolytic properties. Trazodone is also relatively safe and has a low risk of abuse. However, Trazodone has several limitations for use in lab experiments. It has a complex pharmacokinetic profile, which can make it difficult to interpret results. Additionally, Trazodone has several potential side effects, including sedation, dizziness, and nausea.
Orientations Futures
There are several future directions for research on Trazodone. One area of research is the development of new formulations of Trazodone that have improved pharmacokinetic properties. Another area of research is the investigation of the potential use of Trazodone in the treatment of other psychiatric and neurological disorders, such as schizophrenia and Alzheimer's disease. Additionally, there is a need for further research on the long-term effects of Trazodone use and its potential for abuse.
Conclusion:
Trazodone is a psychoactive drug that has been extensively studied for its antidepressant and anxiolytic properties. Its mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin receptors. Trazodone has several biochemical and physiological effects and has several advantages for use in lab experiments. However, it also has several limitations, including a complex pharmacokinetic profile and potential side effects. There are several future directions for research on Trazodone, including the development of new formulations and investigation of its potential use in the treatment of other disorders.
Méthodes De Synthèse
Trazodone can be synthesized through a multistep process that involves the reaction of 3-chlorobenzaldehyde with 4-chlorophenylpiperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain Trazodone as a hydrochloride salt.
Applications De Recherche Scientifique
Trazodone has been extensively studied for its antidepressant and anxiolytic properties. It has also been found to be effective in treating insomnia and chronic pain. Trazodone's mechanism of action involves the inhibition of serotonin reuptake and antagonism of serotonin receptors. This leads to an increase in serotonin levels in the brain, which is associated with an improvement in mood and reduction in anxiety.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-[4-(4-chlorophenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3/c18-15-4-6-17(7-5-15)21-8-10-22(11-9-21)20-13-14-2-1-3-16(19)12-14/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRLXXMKQPJRLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(trans-4-hydroxycyclohexyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6102609.png)
![N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]glycine](/img/structure/B6102613.png)

![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B6102627.png)

![4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6102631.png)
![4-[2-(3-isopropylphenoxy)ethyl]morpholine oxalate](/img/structure/B6102643.png)
![N-1,3-benzodioxol-5-yl-7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6102657.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)

![methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6102668.png)

![3-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acrylonitrile](/img/structure/B6102696.png)
![3-[(cycloheptylamino)methyl]-1-(2-fluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6102697.png)